Cas no 25070-73-9 (Benzyl morpholine-4-carboxylate)
Benzyl morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-Morpholinecarboxylic acid, phenylmethyl ester
- benzyl morpholine-4-carboxylate
- N-carbobenzyloxymorpholine
- 4-(Benzyloxycarbonyl)morpholine
- phenylmethyl morpholine-4-carboxylate
- ST088078
- AK578696
- 25070-73-9
- CS-0160284
- Benzylmorpholine-4-carboxylate
- SCHEMBL14095609
- DTXSID30495662
- MFCD11111783
- C74290
- AKOS024285894
- Z31721807
- EN300-263836
- DS-19663
- 1-N-CBZ-MORPHOLINE
- Benzyl morpholine-4-carboxylate
-
- MDL: MFCD11111783
- Inchi: 1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2
- InChI Key: UYTOAOYDBSKSFI-UHFFFAOYSA-N
- SMILES: O1CCN(C(=O)OCC2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 221.10525
- Monoisotopic Mass: 221.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.8
- XLogP3: 1.2
Experimental Properties
- PSA: 38.77
Benzyl morpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP940-250mg |
Benzyl morpholine-4-carboxylate |
25070-73-9 | 97% | 250mg |
706CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP940-100mg |
Benzyl morpholine-4-carboxylate |
25070-73-9 | 97% | 100mg |
308CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP940-1g |
Benzyl morpholine-4-carboxylate |
25070-73-9 | 97% | 1g |
1860CNY | 2021-05-08 | |
| Alichem | A449036932-1g |
Benzyl morpholine-4-carboxylate |
25070-73-9 | 97% | 1g |
$180.20 | 2023-09-02 | |
| Alichem | A449036932-5g |
Benzyl morpholine-4-carboxylate |
25070-73-9 | 97% | 5g |
$504.90 | 2023-09-02 | |
| Chemenu | CM251701-1g |
Benzyl morpholine-4-carboxylate |
25070-73-9 | 97% | 1g |
$173 | 2021-08-04 | |
| Chemenu | CM251701-5g |
Benzyl morpholine-4-carboxylate |
25070-73-9 | 97% | 5g |
$477 | 2021-08-04 | |
| abcr | AB528728-250 mg |
Benzyl morpholine-4-carboxylate; . |
25070-73-9 | 250MG |
€87.80 | 2023-04-17 | ||
| abcr | AB528728-1 g |
Benzyl morpholine-4-carboxylate; . |
25070-73-9 | 1g |
€120.60 | 2023-04-17 | ||
| abcr | AB528728-5 g |
Benzyl morpholine-4-carboxylate; . |
25070-73-9 | 5g |
€265.20 | 2023-04-17 |
Benzyl morpholine-4-carboxylate Suppliers
Benzyl morpholine-4-carboxylate Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Benzyl morpholine-4-carboxylate
Benzyl Morpholine-4-Carboxylate (CAS No. 25070-73-9): An Overview of Its Properties, Applications, and Recent Research
Benzyl morpholine-4-carboxylate (CAS No. 25070-73-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent. This article provides a comprehensive overview of benzyl morpholine-4-carboxylate, including its chemical properties, synthesis methods, and recent advancements in its research and applications.
Chemical Structure and Properties
Benzyl morpholine-4-carboxylate is a derivative of morpholine, a six-membered heterocyclic amine with an oxygen atom. The compound features a benzyl group attached to the morpholine ring and a carboxylate ester functionality at the 4-position. The molecular formula of benzyl morpholine-4-carboxylate is C13H15NO3, and its molecular weight is approximately 233.26 g/mol. The compound is typically a white crystalline solid with a melting point ranging from 88 to 90°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.
The unique combination of functional groups in benzyl morpholine-4-carboxylate imparts it with several interesting chemical properties. The presence of the morpholine ring provides the compound with basicity, while the carboxylate ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. These properties make benzyl morpholine-4-carboxylate an attractive starting material for various synthetic transformations.
Synthesis Methods
The synthesis of benzyl morpholine-4-carboxylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the esterification of 4-morpholinecarboxylic acid with benzyl alcohol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions and yields high purity benzyl morpholine-4-carboxylate. Another approach involves the reaction of benzyl chloroformate with morpholine in the presence of a base like triethylamine or pyridine.
In recent years, green chemistry principles have driven the development of more environmentally friendly synthesis methods for benzyl morpholine-4-carboxylate. For example, microwave-assisted synthesis has been explored to reduce reaction times and improve yields while minimizing waste generation. Additionally, solvent-free conditions have been investigated to further enhance the sustainability of the synthesis process.
Applications in Medicinal Chemistry
Benzyl morpholine-4-carboxylate has found applications in various areas of medicinal chemistry due to its structural versatility and potential biological activity. One notable application is as an intermediate in the synthesis of pharmaceuticals. The compound's ability to undergo selective functional group manipulations makes it a valuable building block for constructing complex molecules with therapeutic potential.
In particular, benzyl morpholine-4-carboxylate has been used in the development of drugs targeting central nervous system disorders such as Alzheimer's disease and Parkinson's disease. For instance, derivatives of benzyl morpholine-4-carboxylate have been shown to exhibit potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
Benzyl morpholine-4-carboxylate has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that certain derivatives can effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them promising candidates for treating inflammatory diseases like rheumatoid arthritis.
Benzyl morpholine-4-carboxylate has further shown promise in cancer research. Some derivatives have exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. Mechanistic studies have revealed that these compounds can induce apoptosis through multiple pathways, including mitochondrial dysfunction and DNA damage.
Recent Research Developments strong>
The ongoing research on < strong > benz yl mor pho line - 4 - car box yl ate strong > continues to uncover new insights into its properties and potential applications . A recent study published in the Journal of Medicinal Chemistry explored the use of strong > benz yl mor pho line - 4 - car box yl ate strong > as a scaffold for designing novel inhibitors of protein-protein interactions (PPIs). The researchers demonstrated that by modifying the substituents on the benzene ring and the morpholine ring , they could achieve high binding affinity and selectivity for specific PPI targets . This work highlights the versatility of strong > benz yl mor pho line - 4 - car box yl ate strong > as a platform for developing new therapeutic agents . p > < p > Another noteworthy study published in Organic Letters reported a novel catalytic method for synthesizing enantiopure forms of strong > benz yl mor pho line - 4 - car box yl ate strong > using chiral catalysts . The developed method not only improved yield but also provided access to optically active compounds , which are crucial for many pharmaceutical applications . This advancement addresses one of the key challenges in drug development : ensuring chirality control during synthesis . p > < p > In addition , recent computational studies have shed light on the electronic structure and reactivity patterns of strong > benz yl mor pho line - 4 - car box yl ate strong > . These studies have provided valuable insights into how different substituents influence the compound's chemical behavior , guiding future synthetic efforts towards optimizing its properties for specific applications . p > < p >< strong > Conclusion strong > p > < p >< strong > Benz yl mor pho line - 4 - car box yl ate strong > ( CAS No . 25070 - 73 - 9 ) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique chemical structure , combined with versatile synthetic methods , makes it an attractive starting material for developing novel therapeutic agents . Ongoing research continues to expand our understanding of this compound ' s properties and applications , paving the way for innovative solutions in drug discovery and development . As new findings emerge , it is clear that strong > benz yl mor pho line - 4 - car box yl ate strong > will remain at the forefront of scientific inquiry in this dynamic field . p > article > response >
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